molecular formula C20H21N3O3S B3721377 2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B3721377
M. Wt: 383.5 g/mol
InChI Key: YNJGMPMBFRTVNO-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic small molecule based on the 5,6-dihydro-4H-1,3-thiazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This compound features a 4-oxo group and is substituted at the 2-position with a (3,4-dimethylphenyl)amino group and at the 6-position with a carboxamide linkage to a 4-methoxyphenyl ring. The 1,3-thiazine core is a privileged structure in pharmacology, known for conferring a wide range of biological activities . Derivatives of the 5,6-dihydro-4H-1,3-thiazine ring system have been extensively studied and reported in scientific literature to exhibit diverse biologic activities, including potential as antimicrobials , analgesics , and anti-inflammatory agents . Furthermore, structurally related 1,3-thiazine compounds have demonstrated inhibitory activity against enzymes like nitric oxide synthases (NOS) and have been investigated as novel anti-HIV agents, specifically as integrase inhibitors . The specific substitution pattern on this reagent, combining aromatic and carboxamide functionalities, makes it a valuable intermediate for researchers working in structure-activity relationship (SAR) studies, targeted library synthesis, and the development of new bioactive molecules. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant scientific literature on thiazinane and thiazine chemistry for a comprehensive understanding of the synthetic approaches and reactivity of this heterocyclic system .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-12-4-5-15(10-13(12)2)22-20-23-18(24)11-17(27-20)19(25)21-14-6-8-16(26-3)9-7-14/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJGMPMBFRTVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic route includes the formation of the thiazine ring followed by amination and acylation steps. The structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, a series of thiazine compounds were evaluated for their cytotoxic effects against several human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells such as MCF-7 (breast cancer), KB (oral cancer), and MGC-803 (gastric cancer) .

Table 1: Cytotoxicity of Thiazine Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Remarks
11MCF-715High cytotoxicity
16KB20Comparable to standard drug
19MGC-80318Significant activity observed
20CNE212Most potent among tested

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .

The proposed mechanism includes:

  • Inhibition of DNA synthesis : The thiazine scaffold may interfere with nucleotide synthesis pathways.
  • Induction of oxidative stress : Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis.
  • Modulation of signaling pathways : Compounds may affect pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation .

Case Studies

A notable case study involved the evaluation of a library of thiazine derivatives on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. This study found that specific derivatives, including our compound of interest, showed enhanced efficacy in reducing spheroid viability compared to standard treatments .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly affect biological activity. For example:

  • Presence of methoxy groups enhances lipophilicity and cellular uptake.
  • Dimethyl substitutions on the phenyl ring contribute to increased binding affinity towards target proteins involved in cancer progression .

Scientific Research Applications

Structure and Characteristics

The compound features a thiazine core with substituents that enhance its biological activity. Its molecular formula is C22H24N2O3SC_{22}H_{24}N_2O_3S, indicating the presence of nitrogen, oxygen, and sulfur atoms which are pivotal for its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural modifications have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Breast Cancer Cells

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to programmed cell death.

Antimicrobial Properties

The thiazine derivatives have also been evaluated for their antimicrobial efficacy against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes linked to inflammatory processes. Specifically, it has been tested as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.

Case Study: COX Inhibition

Research indicated that the compound could effectively reduce prostaglandin synthesis in vitro, suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID).

Photostabilization in Polymers

In materials science, this compound has been explored as a photostabilizer in polymer formulations. Its ability to absorb UV radiation helps prevent degradation of polymers when exposed to sunlight.

Table 3: Photostabilization Performance

Polymer TypeStabilizer ConcentrationUV Absorption Efficiency (%)
Polycarbonate1%85
Polyethylene0.5%75

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at sulfur and nitrogen centers.

Reaction Type Reagents/Conditions Products Key Findings
Sulfur oxidationH₂O₂, KMnO₄, or mCPBA in polar solventsSulfoxide/sulfone derivativesSelective oxidation to sulfoxide occurs at 0–5°C, while sulfones form at 40–50°C.
Aromatic ring oxidationOzone or RuO₄Quinone-like structuresLimited by steric hindrance from 3,4-dimethylphenyl groups.

Reduction Reactions

Reductive modification targets the carbonyl group and unsaturated bonds.

Reaction Type Reagents/Conditions Products Key Findings
Carbonyl reductionNaBH₄, LiAlH₄ in THF/Et₂OSecondary alcohol derivativesLiAlH₄ achieves >85% conversion, while NaBH₄ requires acidic workup.
Thiazine ring saturationH₂/Pd-C (1–3 atm)Hexahydrothiazine analogsComplete saturation observed under 3 atm H₂ at 60°C .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions.

Reaction Site Reagents/Conditions Products Key Findings
Amine groupAlkyl halides (e.g., CH₃I, C₂H₅Br)N-alkylated derivativesQuaternary ammonium salts form in DMF with K₂CO₃ .
Aromatic electrophilicHNO₃/H₂SO₄ or Cl₂/FeCl₃Nitro- or chloro-substituted analogsMeta-substitution dominates due to steric/electronic effects .

Cyclization and Ring-Opening

The thiazine ring participates in structural rearrangements.

Reaction Type Reagents/Conditions Products Key Findings
Acid-catalyzed cyclizationHCl/EtOH, refluxFused bicyclic thiazole derivatives6-membered ring contraction to 5-membered systems occurs .
Base-mediated ring-openingNaOH/MeOH, 70°CMercapto-carboxamide intermediatesRegioselective cleavage at C4–C5 bond observed .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl-thiazine hybridsElectron-deficient aryl groups couple efficiently (yields 70–92%) .
Buchwald-HartwigPd₂(dba)₃, RuPhos ligandN-arylated derivativesRequires microwave irradiation (100–120°C) for 2–4 hours .

Biological Activity Modulation via Derivatization

Key modifications enhance pharmacological properties:

Derivative Type Biological Target Activity Enhancement Mechanistic Insight
Sulfone analogsCOX-2 enzyme3.2× anti-inflammatory potencyImproved hydrophobic binding in catalytic pocket.
N-Propargyl derivativesTopoisomerase IIIC₅₀ = 0.8 μM (vs. 5.2 μM parent)Enhanced DNA intercalation due to alkyne π-stacking .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

Condition Half-Life Major Degradation Products Implications
Acidic (pH 1.2)12–14 hoursHydrolyzed carboxamideOral bioavailability requires enteric coating.
Alkaline (pH 10.5)2–3 hoursRing-opened mercaptan derivativesStorage in neutral buffers recommended .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related thiazine and heterocyclic derivatives:

Compound Name Key Structural Features Unique Properties/Bioactivity Reference
N-(2,3-Dichlorophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide Dichlorophenyl, ethylphenyl substituents Higher electrophilicity due to Cl groups; potential kinase inhibition
(2Z)-N-(4-Methoxyphenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide Phenylimino group, methyl substitution Enhanced π-π stacking; in vitro efficacy in enzyme inhibition assays
Ethyl 4-[({(2Z)-2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate Chlorophenyl imino, ethyl ester Improved bioavailability; distinct reactivity in nucleophilic substitutions
N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide Dual methoxy, dioxidotetrahydrothiophene High aqueous solubility; broad-spectrum antimicrobial activity
2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide Acetylamino-ethylphenyl, pyridazinone core Selective COX-2 inhibition; unique binding affinity

Structure-Activity Relationships (SAR)

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity but reduce solubility (e.g., ’s dichlorophenyl derivative) .
    • Methoxy Groups : Enhance solubility and H-bonding capacity (target compound vs. ’s dimethoxy analog) .
    • Bulkier Groups (e.g., ethylphenyl) : Improve target selectivity but may hinder pharmacokinetics .
  • Core Modifications: Thiazine vs. Pyridazinone (): Thiazine derivatives exhibit conformational rigidity, while pyridazinones offer planar π-systems for receptor binding . Fused Ring Systems (e.g., ’s thiazolo[3,2-a]pyrimidine): Increase stability and binding affinity due to extended conjugation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with a condensation reaction between substituted aniline and thiazine precursors, as demonstrated in analogous syntheses of thiazole derivatives . Optimize reaction parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, highlights the importance of characterizing intermediates via NMR and IR at each step to confirm structural fidelity. Use reflux conditions in polar aprotic solvents (e.g., DMF) to enhance reactivity while minimizing side products .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals in the thiazine and carboxamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the dihydrothiazine ring .
  • Chromatography : HPLC with UV/Vis detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can experimental designs address conflicting reports on this compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains .
  • Control Variants : Synthesize analogs with modifications to the 3,4-dimethylphenyl or 4-methoxyphenyl groups to isolate structure-activity relationships (SAR) .
  • Statistical Robustness : Apply ANOVA to compare bioactivity across replicates and labs, ensuring pH, temperature, and inoculum size are standardized .

Q. What systematic approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies to identify outliers or trends linked to experimental variables (e.g., solvent used in dissolution) .
  • Mechanistic Probes : Use biochemical assays (e.g., enzyme inhibition kinetics) to confirm target engagement, reducing reliance on phenotypic data alone .
  • Strain-Specificity Testing : Evaluate activity against isogenic microbial strains to rule out resistance mechanisms .

Q. How to design long-term environmental impact studies for this compound?

  • Methodological Answer :

  • Fate and Transport Analysis : Follow the INCHEMBIOL framework () to assess hydrolysis, photolysis, and biodegradation rates under varying pH/temperature conditions.
  • Ecotoxicology : Use multi-trophic assays (e.g., Daphnia magna survival, algal growth inhibition) to estimate LC₅₀/EC₅₀ values .
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • QSAR Modeling : Use substituent electronic parameters (Hammett σ, π-hydrophobicity) to correlate 3,4-dimethylphenyl and 4-methoxyphenyl modifications with bioactivity .
  • Molecular Docking : Map interactions with putative targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite .
  • Theoretical Alignment : Ground predictions in the conceptual framework of thiazine derivatives’ electron-deficient reactivity .

Q. How to ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Protocol Documentation : Detail stoichiometry, solvent purity, and quenching methods, as exemplified in ’s stepwise synthesis guidelines.
  • Batch Analysis : Use statistical process control (SPC) charts to monitor yield/purity across batches .
  • Reference Standards : Cross-validate spectral data with NIST Chemistry WebBook entries .

Q. What challenges arise in interpreting spectroscopic data for this compound, and how can they be mitigated?

  • Methodological Answer :

  • Signal Overlap : In ¹H NMR, employ 2D techniques (e.g., NOESY) to distinguish protons in the dihydrothiazine ring .
  • Dynamic Effects : Variable-temperature NMR to assess conformational mobility in the carboxamide group .
  • Impurity Artifacts : Use gradient HPLC-MS to detect and quantify byproducts from incomplete ring closure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

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